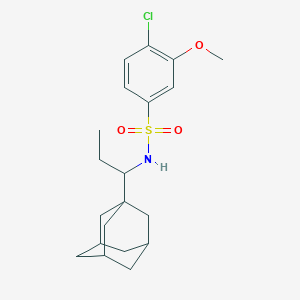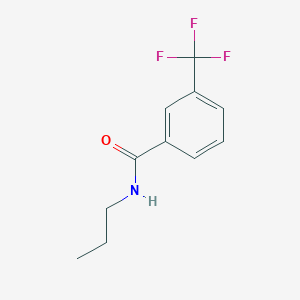![molecular formula C18H18N2O B2537604 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol CAS No. 318284-32-1](/img/structure/B2537604.png)
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol
Übersicht
Beschreibung
The compound "4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various synthetic strategies to create novel compounds with potential biological applications .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions. For instance, a one-pot, four-component reaction has been utilized to synthesize a related compound, where the reaction involved condensation of different starting materials in the presence of dry alcohol and acetic acid under reflux conditions . Another synthesis approach for a pyrazole derivative involved the reaction of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone in glacial acetic acid . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which may be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using single-crystal X-ray diffraction, which provides information on the planarity of the benzene ring system and the dihedral angles between the pyrazole rings and the benzene ring. For example, a related compound exhibited dihedral angles that indicate the spatial arrangement of the pyrazole rings in relation to the central benzene ring . Such structural information is crucial for understanding the molecular interactions and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The amino group in some pyrazole derivatives can form hydrogen bonds, leading to the formation of complex sheets or chains in the solid state, as observed in some isomeric reaction products . These hydrogen bonding patterns can significantly influence the physical properties and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as luminescent properties, can be investigated experimentally and theoretically. Luminescence studies have been conducted on a related compound, which could suggest potential applications in materials science . Additionally, theoretical studies using density functional theory (DFT) can optimize the molecular geometry and predict vibrational frequencies, which are consistent with experimental data . These analyses provide a comprehensive understanding of the compound's behavior and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Research has demonstrated that derivatives of antipyrine, similar to 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol, exhibit unique optical properties useful in materials science. For instance, the synthesis of antipyrine derivatives and their characterization reveal significant insights into their amorphous nature and optical absorption behaviors. These compounds show potential for applications in photonic devices due to their π→π* transitions and n→π* transitions, indicating a wide range of utility in optical applications (El-Ghamaz et al., 2017).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, related closely to this compound, has shown their potential as corrosion inhibitors. These compounds' efficiency as inhibitors is related to their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. This suggests their utility in protecting metals from corrosion, which is crucial in industrial applications (Wang et al., 2006).
Luminescent Properties
The synthesis and characterization of specific pyrazole derivatives highlight their luminescent properties. These properties are explored through single-crystal X-ray diffraction and density functional theory (DFT), indicating their potential in creating luminescent materials for technological applications, such as in the development of new lighting and display technologies (Tang et al., 2014).
Antimicrobial and Antitumor Activities
Studies have also revealed the antimicrobial and antitumor potentials of pyrazolone derivatives. Microwave-assisted synthesis has led to the creation of compounds with significant antioxidant, antitumor, and antimicrobial activities. This suggests their application in developing new therapeutic agents for treating cancer and infections (El‐Borai et al., 2013).
Coordination Chemistry
Research into the coordination of pyrazolone derivatives with metals has opened new avenues in the field of coordination chemistry. These studies provide insights into the structural and electronic properties of metal complexes with pyrazolone derivatives, which are relevant for catalysis, material science, and the synthesis of novel coordination compounds (Kovalchukova et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to targetMycobacterium tuberculosis strain and Leishmania aethiopica clinical isolate .
Mode of Action
A molecular simulation study of a similar compound showed that it has a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong H-bonding interactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities such asantibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is asolid , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have shown potentantipromastigote activity and inhibition effects against Plasmodium berghei , suggesting that the compound may have similar effects.
Action Environment
It is known that the compound ishighly soluble in water and other polar solvents , which may influence its action in different environments.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-18(12-15-8-10-17(21)11-9-15)14(2)20(19-13)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWPFKGGKBQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333344 | |
| Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
318284-32-1 | |
| Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)
![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)
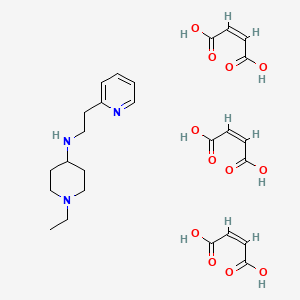

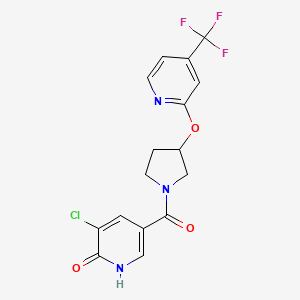
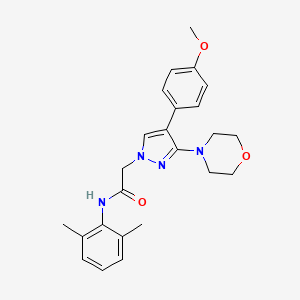
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)


